molecular formula C21H24N2O2S B2745347 2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide CAS No. 1351596-60-5

2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide

Cat. No.: B2745347
CAS No.: 1351596-60-5
M. Wt: 368.5
InChI Key: FSWNFADLQLWLKE-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a unique structure that combines a dihydroisoquinoline moiety with a but-2-yn-1-yl linker and a dimethylbenzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydroisoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the But-2-yn-1-yl Linker: This step might involve Sonogashira coupling, where an alkyne is coupled with an aryl or vinyl halide using a palladium catalyst.

    Sulfonamide Formation: The final step could involve the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the above synthetic routes to enhance yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme functions and interactions.

    Medicine: Potential use as an enzyme inhibitor or therapeutic agent.

    Industry: Applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The dihydroisoquinoline moiety might interact with active sites of enzymes, while the sulfonamide group could form hydrogen bonds or ionic interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzenesulfonamide: Lacks the dimethyl groups on the benzene ring.

    2,5-dimethyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]benzene-1-sulfonamide: Similar structure but different substituents on the benzene ring.

Uniqueness

The unique combination of the dihydroisoquinoline core, but-2-yn-1-yl linker, and dimethylbenzenesulfonamide group gives this compound distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-17-9-10-18(2)21(15-17)26(24,25)22-12-5-6-13-23-14-11-19-7-3-4-8-20(19)16-23/h3-4,7-10,15,22H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWNFADLQLWLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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